molecular formula C12H19NO3 B1470543 2-(1-(2-Cyclopropylacetyl)piperidin-4-yl)acetic acid CAS No. 1513764-66-3

2-(1-(2-Cyclopropylacetyl)piperidin-4-yl)acetic acid

Cat. No. B1470543
CAS RN: 1513764-66-3
M. Wt: 225.28 g/mol
InChI Key: SLNOSRHFEZXHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-(2-Cyclopropylacetyl)piperidin-4-yl)acetic acid” is a laboratory chemical . It is also known as BOC-Piperidin-4-yl)acetic acid . It is used in the synthesis of various pharmaceuticals .


Synthesis Analysis

Piperidine derivatives, including “this compound”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For example, it has been used in the synthesis of benzohomoadamantane-based amides, which are potent inhibitors of soluble epoxide hydrolase .

Safety and Hazards

“2-(1-(2-Cyclopropylacetyl)piperidin-4-yl)acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for “2-(1-(2-Cyclopropylacetyl)piperidin-4-yl)acetic acid” could involve its use in the development of new pharmaceuticals. For example, it has been used in the synthesis of benzohomoadamantane-based amides, which have shown potent inhibitory activity for soluble epoxide hydrolase . This suggests potential applications in the treatment of pain and inflammatory diseases .

Biochemical Analysis

Biochemical Properties

2-(1-(2-Cyclopropylacetyl)piperidin-4-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the development of bifunctional protein degraders for targeted protein degradation . It interacts with various enzymes, proteins, and other biomolecules, acting as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development . This interaction facilitates the formation of ternary complexes, which are essential for the degradation of target proteins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the 3D orientation of protein degraders, thereby affecting the formation of ternary complexes and optimizing drug-like properties . This compound’s role in targeted protein degradation makes it a valuable tool in studying cellular functions and mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as a linker in PROTAC development, facilitating the recruitment of E3 ubiquitin ligases to target proteins . This recruitment leads to the ubiquitination and subsequent degradation of the target proteins, thereby modulating cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that the incorporation of rigidity into the linker region of protein degraders can impact their stability and optimization of drug-like properties . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses of the compound may lead to toxic or adverse effects, while lower doses are generally well-tolerated

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s role in targeted protein degradation involves its participation in the ubiquitin-proteasome system, where it facilitates the degradation of target proteins . This interaction with metabolic pathways is crucial for understanding the compound’s effects on metabolic flux and metabolite levels.

properties

IUPAC Name

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(7-9-1-2-9)13-5-3-10(4-6-13)8-12(15)16/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNOSRHFEZXHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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